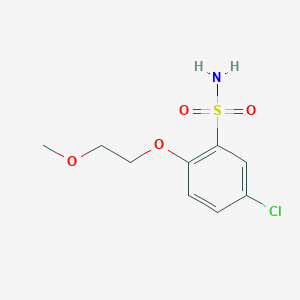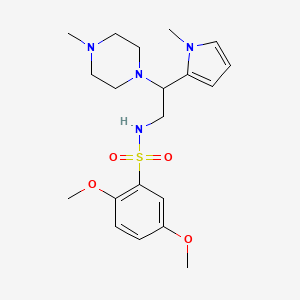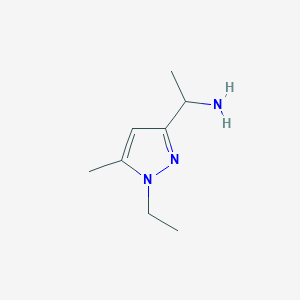
2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insecticides and Pest Control
Insecticides play a crucial role in agriculture, public health, and pest management. This compound could be explored as a potential insecticide due to its chemical structure. Researchers might investigate its efficacy against specific pests, safety for non-target organisms, and environmental impact. Further studies could focus on formulation development and field trials to assess its practical use .
Medicinal Chemistry and Drug Development
The unique structure of this compound suggests potential pharmaceutical applications. Researchers could explore its interactions with biological targets, such as enzymes or receptors. Synthesizing analogs and evaluating their pharmacological properties may lead to novel drug candidates. Additionally, investigations into its mechanism of action and toxicity profiles are essential for drug development .
Anti-Inflammatory Agents
Given the sulfonamide moiety, this compound might exhibit anti-inflammatory properties. Researchers could investigate its effects on inflammatory pathways, cytokine production, and cellular responses. Preclinical studies could explore its potential as a therapeutic agent for conditions like rheumatoid arthritis or inflammatory bowel diseases .
Anticancer Research
Quinoline derivatives have shown promise in cancer research. This compound’s unique substitution pattern could make it interesting for anticancer studies. Researchers might assess its cytotoxicity, selectivity against cancer cells, and potential mechanisms of action. In vitro and in vivo experiments could provide insights into its role in cancer therapy .
Photodynamic Therapy (PDT)
PDT is a non-invasive treatment for cancer and other diseases. Photosensitizers like this compound can generate reactive oxygen species upon light activation, leading to cell death. Researchers could explore its photophysical properties, cellular uptake, and PDT efficacy. Targeted delivery systems could enhance its clinical applicability .
Materials Science and Organic Electronics
Organic semiconductors are essential for flexible displays, solar cells, and sensors. The quinoline-based structure of this compound suggests potential as an organic semiconductor. Researchers might investigate its charge transport properties, stability, and film-forming abilities. Integration into electronic devices could be explored.
Propiedades
IUPAC Name |
2-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-12-18(22)21-10-4-5-13-8-9-14(11-16(13)21)20-26(23,24)17-7-3-2-6-15(17)19/h2-3,6-9,11,20H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSCCKWKPQZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2422561.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)
![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)

![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2422568.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2422569.png)



![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422575.png)

![6-(4-Chlorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2422578.png)
![Methyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2422580.png)